1,1'-(Diazomethylene)bis(4-bromobenzene)
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Overview
Description
1,1’-(Diazomethylene)bis(4-bromobenzene): is an organic compound with the molecular formula C13H8Br2N2 . It is also known by other names such as Methane, diazodiphenyl- and Diphenyldiazomethane . This compound is characterized by the presence of two bromobenzene rings connected by a diazomethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Diazomethylene)bis(4-bromobenzene) can be synthesized through various organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then treated with an oxidizing agent to yield the diazo compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Diazomethylene)bis(4-bromobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like .
Oxidation and Reduction Reactions: The diazo group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: such as and are commonly used in substitution reactions.
Oxidizing agents: like or are used for oxidation reactions.
Major Products:
- Substitution reactions typically yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids depending on the reaction conditions .
Scientific Research Applications
Chemistry: 1,1’-(Diazomethylene)bis(4-bromobenzene) is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds .
Biology and Medicine: .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1,1’-(Diazomethylene)bis(4-bromobenzene) involves its ability to participate in various chemical reactions due to the presence of the diazo group and bromine atoms. The diazo group can act as a source of nitrogen in reactions, while the bromine atoms can be substituted with other functional groups, allowing for the formation of diverse derivatives .
Comparison with Similar Compounds
- 1,1’-(Diazomethylene)bis(benzene)
- 1,1’-(Diazomethylene)bis(4-chlorobenzene)
- 1,1’-(Diazomethylene)bis(4-fluorobenzene)
Comparison: 1,1’-(Diazomethylene)bis(4-bromobenzene) is unique due to the presence of bromine atoms, which can participate in specific substitution reactions that are not possible with other halogens like chlorine or fluorine. This makes it a valuable compound in organic synthesis for creating unique derivatives .
Properties
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-diazomethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOODXAVEURRDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=[N+]=[N-])C2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80782493 |
Source
|
Record name | 1,1'-(Diazomethylene)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80782493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20359-77-7 |
Source
|
Record name | 1,1'-(Diazomethylene)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80782493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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